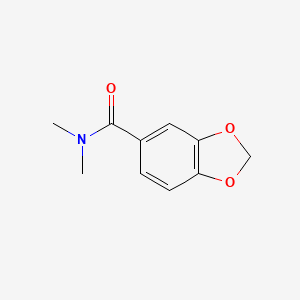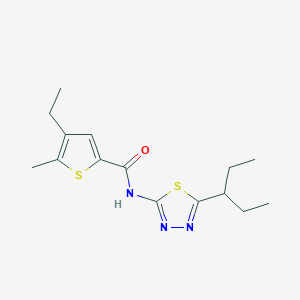![molecular formula C14H21NO B7519614 N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide, also known as CTDP, is a cyclic compound that has been of interest to the scientific community due to its potential applications in drug discovery and development. CTDP is a unique compound that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to bind to specific receptors in the brain, which can result in the modulation of neuronal activity. The compound has also been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, which can result in a reduction in pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide in lab experiments is its unique structure and biological activity. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision. Additionally, the compound is not widely available, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. One area of interest is the development of new drugs based on the structure of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide. The compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide and its potential applications in the treatment of neurological disorders. Finally, the synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide could be optimized to make it more widely available for research purposes.
合成法
The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of reactions to produce the final product. The synthesis of N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide is a complex process that requires a high level of expertise and precision.
科学的研究の応用
N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has been the subject of extensive scientific research due to its potential applications in drug discovery and development. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-cyclopropyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(15-12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCVRGSRJOQNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


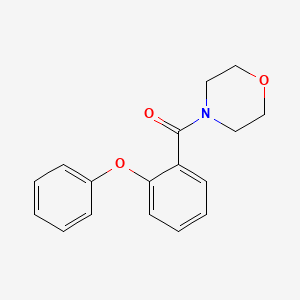
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
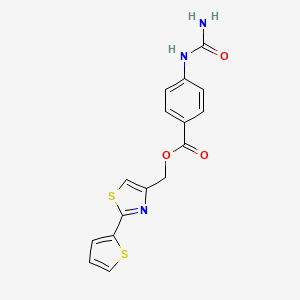
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
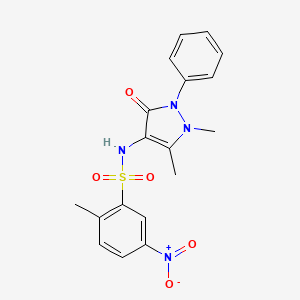
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)
